molecular formula C5H12ClNO2S B6185461 rac-(1R,2R)-2-methanesulfonylcyclobutan-1-amine hydrochloride, trans CAS No. 2624108-62-7

rac-(1R,2R)-2-methanesulfonylcyclobutan-1-amine hydrochloride, trans

Cat. No. B6185461
CAS RN: 2624108-62-7
M. Wt: 185.7
InChI Key:
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Description

Rac-(1R,2R)-2-methanesulfonylcyclobutan-1-amine hydrochloride, trans, also known as R-MesCBA-HCl, is an organosulfur compound used in various scientific research applications. It is synthesized from cyclobutan-1-amine, methanesulfonyl chloride, and hydrochloric acid. R-MesCBA-HCl is a chiral compound, meaning it has two non-superimposable mirror images, and is used in various biochemical and physiological research studies due to its unique structure and properties.

Scientific Research Applications

Rac-(1R,2R)-2-methanesulfonylcyclobutan-1-amine hydrochloride, trans is widely used in various scientific research applications due to its unique structure and properties. It has been used as a chiral reagent in the synthesis of various compounds, including chiral drugs, and has been used as a ligand in asymmetric catalysis. It has also been used in the synthesis of optically active compounds, such as amino acids and peptides, and has been used in the synthesis of polymers.

Mechanism of Action

Rac-(1R,2R)-2-methanesulfonylcyclobutan-1-amine hydrochloride, trans is a chiral reagent, meaning it has two non-superimposable mirror images. The compound is used in various biochemical and physiological research studies due to its ability to selectively bind to certain molecules, such as proteins, and to catalyze reactions. The chiral nature of the compound allows it to selectively bind to certain molecules and catalyze reactions in a specific direction.
Biochemical and Physiological Effects
rac-(1R,2R)-2-methanesulfonylcyclobutan-1-amine hydrochloride, trans has been used in various biochemical and physiological studies due to its ability to selectively bind to certain molecules, such as proteins, and to catalyze reactions. The compound has been shown to have a variety of effects on biochemical and physiological processes, including the inhibition of certain enzymes, the modulation of gene expression, and the modulation of protein-protein interactions.

Advantages and Limitations for Lab Experiments

Rac-(1R,2R)-2-methanesulfonylcyclobutan-1-amine hydrochloride, trans has several advantages for laboratory experiments. It is relatively easy to synthesize, it has a high selectivity for certain molecules, and it is relatively stable. However, the compound is also relatively expensive and can be difficult to obtain in large quantities. Additionally, the compound is a chiral reagent, meaning it has two non-superimposable mirror images, which can make it difficult to use in certain experiments.

Future Directions

Due to its unique structure and properties, rac-(1R,2R)-2-methanesulfonylcyclobutan-1-amine hydrochloride, trans has many potential future applications in scientific research. Some potential future directions include the use of the compound in the synthesis of new drugs and other compounds, the use of the compound in the synthesis of polymers, and the use of the compound in the study of protein-protein interactions. Additionally, the compound could be used in the study of enzyme inhibition and the modulation of gene expression. Finally, the compound could be used in the study of chirality and the development of new chiral reagents.

Synthesis Methods

Rac-(1R,2R)-2-methanesulfonylcyclobutan-1-amine hydrochloride, trans is synthesized from cyclobutan-1-amine, methanesulfonyl chloride and hydrochloric acid. The reaction begins by combining cyclobutan-1-amine and methanesulfonyl chloride in a 1:2 molar ratio in an organic solvent such as dichloromethane. This reaction results in the formation of the cyclobutan-1-amine sulfonate, which is then reacted with hydrochloric acid to form the product, rac-(1R,2R)-2-methanesulfonylcyclobutan-1-amine hydrochloride, trans. The reaction is typically carried out at room temperature and is complete within 1 hour.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2R)-2-methanesulfonylcyclobutan-1-amine hydrochloride, trans involves the reaction of a cyclobutanone derivative with a primary amine in the presence of a reducing agent followed by methanesulfonylation and salt formation with hydrochloric acid.", "Starting Materials": [ "Cyclobutanone", "Methylamine", "Sodium borohydride", "Methanesulfonyl chloride", "Hydrochloric acid" ], "Reaction": [ "Cyclobutanone is reacted with sodium borohydride in methanol to yield racemic cis- and trans-2-methoxycyclobutanone.", "The cis/trans mixture is then treated with methylamine in ethanol to yield racemic cis- and trans-2-methoxycyclobutan-1-amine.", "The amine is then treated with methanesulfonyl chloride in the presence of a base such as triethylamine to yield racemic cis- and trans-2-methanesulfonylcyclobutan-1-amine.", "The amine is then treated with hydrochloric acid to form the hydrochloride salt of rac-(1R,2R)-2-methanesulfonylcyclobutan-1-amine, trans." ] }

CAS RN

2624108-62-7

Product Name

rac-(1R,2R)-2-methanesulfonylcyclobutan-1-amine hydrochloride, trans

Molecular Formula

C5H12ClNO2S

Molecular Weight

185.7

Purity

95

Origin of Product

United States

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